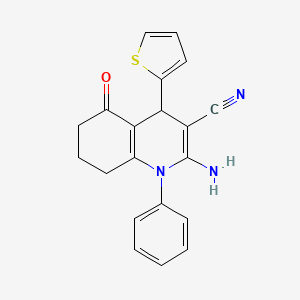![molecular formula C28H26N4O2S2 B11542940 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑是一种复杂的 有机化合物,在科学研究的各个领域都引起了人们的兴趣。该化合物以其独特的结构为特征,包括吡唑环、噻唑环和吡咯烷磺酰基。
准备方法
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑的合成通常涉及多步有机反应。合成路线可能包括以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下用肼与二酮(如乙酰丙酮)缩合来实现。
噻唑环的合成: 噻唑环可以通过α-卤代酮与硫脲反应合成。
偶联反应: 然后使用适当的试剂和条件(如钯催化的交叉偶联反应)将吡唑和噻唑中间体偶联。
引入吡咯烷磺酰基: 此步骤涉及在碱(如三乙胺)存在下,将中间体化合物与吡咯烷磺酰氯反应。
该化合物的工业生产方法可能涉及优化这些合成路线,以提高产率、纯度和成本效益。
化学反应分析
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成氧化衍生物。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应,生成化合物的还原形式。
取代: 该化合物可以根据存在的官能团和反应条件进行亲核或亲电取代反应。这些反应的常见试剂包括卤素、烷基化剂和亲核试剂。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑具有广泛的科学研究应用,包括:
药物化学: 该化合物由于其独特的结构特征和生物活性,有可能作为开发新药的先导化合物。
材料科学: 该化合物可用于合成具有特定性质(如导电性、荧光或催化活性)的新型材料。
生物学研究: 该化合物可用作生物学研究中的探针或工具,以研究特定的生化途径或分子靶标。
工业应用: 该化合物可能在开发新工业流程或产品(如催化剂、传感器或涂料)中具有应用价值。
作用机制
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以根据其结合亲和力和特异性充当某些酶、受体或信号通路的抑制剂或激活剂。确切的作用机制可能因特定应用和背景而异。
相似化合物的比较
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑可以与其他类似的化合物进行比较,例如:
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-苯基-1,3-噻唑: 该化合物缺少吡咯烷磺酰基,这可能会影响其化学反应性和生物活性。
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吗啉-1-磺酰基)苯基]-1,3-噻唑: 该化合物包含吗啉磺酰基而不是吡咯烷磺酰基,这可能会影响其性质和应用。
2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(哌啶-1-磺酰基)苯基]-1,3-噻唑: 该化合物具有哌啶磺酰基,与吡咯烷磺酰基衍生物相比,这可能会导致不同的化学和生物行为。
这些比较突出了2-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)-4-[4-(吡咯烷-1-磺酰基)苯基]-1,3-噻唑的独特性及其在各种应用中的潜在优势。
属性
分子式 |
C28H26N4O2S2 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC 名称 |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H26N4O2S2/c33-36(34,31-17-7-8-18-31)24-15-13-22(14-16-24)26-20-35-28(29-26)32-27(23-11-5-2-6-12-23)19-25(30-32)21-9-3-1-4-10-21/h1-6,9-16,20,27H,7-8,17-19H2 |
InChI 键 |
DAGOEDNUJMLCAR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
![4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11542903.png)
![(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11542906.png)

![4,4'-[benzene-1,2-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11542908.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11542916.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11542925.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542927.png)

![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)
